Diethyl (tert-butoxycarbonyl)-L-aspartate
Overview
Description
Diethyl (tert-butoxycarbonyl)-L-aspartate is a chemical compound commonly used in organic synthesis, particularly in peptide synthesis. It is a derivative of L-aspartic acid, where the amino group is protected by a tert-butoxycarbonyl group, and the carboxyl groups are esterified with ethyl groups. This compound is valuable in various chemical reactions due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (tert-butoxycarbonyl)-L-aspartate typically involves the protection of the amino group of L-aspartic acid with a tert-butoxycarbonyl group. This is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The carboxyl groups are then esterified with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure efficient mixing and reaction control. The use of microreactor systems has been reported to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: Diethyl (tert-butoxycarbonyl)-L-aspartate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water and a base like sodium hydroxide.
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Hydrolysis: L-aspartic acid.
Deprotection: L-aspartic acid with a free amino group.
Substitution: Substituted aspartate derivatives.
Scientific Research Applications
Diethyl (tert-butoxycarbonyl)-L-aspartate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl (tert-butoxycarbonyl)-L-aspartate involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation.
Comparison with Similar Compounds
Di-tert-butyl dicarbonate: Used for the protection of amino groups.
Diethyl pyrocarbonate: Another esterifying agent.
Dimethyl dicarbonate: Similar to di-tert-butyl dicarbonate but with methyl groups.
Uniqueness: Diethyl (tert-butoxycarbonyl)-L-aspartate is unique due to its dual protection of the amino and carboxyl groups, making it highly versatile in peptide synthesis and other organic reactions.
Properties
IUPAC Name |
diethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-6-18-10(15)8-9(11(16)19-7-2)14-12(17)20-13(3,4)5/h9H,6-8H2,1-5H3,(H,14,17)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLVICYBRXLQIO-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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